Fmoc-L-Ala-CHN2

Übersicht

Beschreibung

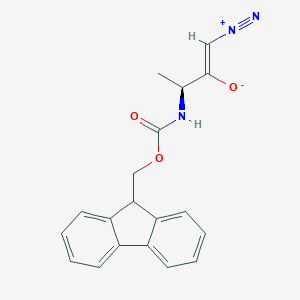

Fmoc-L-Ala-CHN₂, or N-(9-fluorenylmethoxycarbonyl)-L-alanine diazomethyl ketone, is a reactive intermediate used in peptide synthesis, particularly in the Arndt-Eistert reaction for synthesizing β-amino acids. This compound features a diazomethyl ketone (-CHN₂) group attached to the α-carbon of Fmoc-protected L-alanine. Its primary role is to undergo Wolff rearrangement to generate β-amino acid derivatives, critical for constructing non-natural peptides with enhanced stability or biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ala-CHN2 typically involves the following steps:

Fmoc Protection: The Fmoc group is introduced to the amino acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.

Diazomethane Formation: The diazo group is introduced by treating the Fmoc-protected amino acid with diazomethane or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Fmoc-Cl and diazomethane are used to produce the compound in bulk.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The diazo group (-CHN₂) undergoes oxidation to form carbonyl derivatives:

- Ketone Formation : Oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the diazo group into a ketone .

- Carboxylic Acid Formation : Strong oxidizing agents (e.g., H₂O₂/Fe³⁺) yield carboxylic acids.

Example Reaction Pathway :

Reduction Reactions

Reduction of the diazo group produces amines or alcohols:

- Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the diazo group to -NH₂ .

- Alcohol Formation : Mild reducing agents (e.g., NaBH₄) yield secondary alcohols.

Example Reaction Pathway :

Substitution Reactions

The diazo group reacts with nucleophiles (e.g., halides, amines):

- Iodination : Treatment with NaI and iodobeads generates mono- and di-iodinated derivatives (Table 1) .

- Thiol Coupling : Reaction with thiols (RSH) forms thioethers .

Table 1: Inhibition Rates of Iodinated Derivatives Against Cathepsins

| Inhibitor | (M⁻¹s⁻¹) for Cathepsin B | (M⁻¹s⁻¹) for Cathepsin L |

|---|---|---|

| Fmoc-Tyr-Ala-CHN₂ | 1,660 ± 220 | 194,000 ± 28,000 |

| Fmoc-[I]Tyr-Ala-CHN₂ | 10,200 ± 2,300 | 240,000 ± 90,000 |

| Fmoc-[I₂]Tyr-Ala-CHN₂ | 25,300 ± 10,000 | 60,900 ± 12,000 |

Data from Xing et al. (2005) .

Carbene Transfer Reactions

The diazo group participates in carbene insertion reactions:

- Arndt-Eistert Homologation : Fmoc-L-Ala-CHN₂ serves as a diazoalkane precursor for β-amino acid synthesis via homologation .

Mechanism :

- Acylation of diazomethane with Fmoc-protected amino acids.

- Wolff rearrangement under UV light to form β-amino acids .

Protease Inhibition Mechanisms

Fmoc-L-Ala-CHN₂ derivatives act as irreversible inhibitors of cysteine proteases:

- Cathepsin B/L Inhibition : Covalent binding to active-site cysteine residues via diazo group reactivity .

- Apoptosis Induction : Inhibition disrupts lysosomal proteolysis, leading to autophagic cell death in neuroblastoma .

Structural Insight :

The diazo group forms a stable covalent bond with the catalytic cysteine (Cys29 in cathepsin B) .

Stability and Environmental Sensitivity

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-Ala-CHN2 is extensively used in solid-phase peptide synthesis (SPPS). It facilitates:

- Formation of Peptide Bonds : Protecting amines during the synthesis process.

- Synthesis of Biologically Active Peptides : Essential for drug development and therapeutic applications.

Cancer Research

Recent studies have highlighted the role of this compound as an inhibitor of cathepsins B and L, which are implicated in various cancers, particularly neuroblastoma. Key findings include:

- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in neuroblastoma cells without affecting normal cells .

- Mechanism : The compound inhibits cathepsins B and L, leading to the accumulation of electron-dense vesicles and subsequent cell death .

Proteomics Studies

In proteomics, this compound is utilized for:

- Quantification of Proteins : It aids in the analysis of cathepsin activity within cellular environments .

- Functional Probes : The compound serves as a probe to study the functional biology of cathepsins in both normal and disease states .

Drug Development

The compound's ability to inhibit specific proteases makes it a candidate for:

- Peptide-Based Therapeutics : It can be used to develop drugs targeting proteolytic pathways involved in cancer progression .

Case Study 1: Neuroblastoma Treatment

A study demonstrated that this compound (referred to as FYAD) effectively induced apoptosis in neuroblastoma cell lines (IMR-32 and SK-N-SH) with an IC50 of approximately 100 nM. The treatment led to significant morphological changes within the cells, including the accumulation of large electron-dense vesicles and multivesicular bodies .

Case Study 2: Specificity Towards Cancer Cells

In experiments comparing various cell lines, FYAD selectively induced death in neuroblastoma cells while showing minimal effects on breast cancer and fibrosarcoma cell lines. This specificity highlights its potential as a targeted cancer therapy .

Wirkmechanismus

The compound exerts its effects through the following mechanisms:

Protecting Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.

Diazo Group Reactivity: The diazo group acts as a reactive intermediate, facilitating various chemical transformations.

Molecular Targets and Pathways

Peptide Synthesis: The Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids.

Chemical Transformations: The diazo group undergoes reactions with various reagents, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fmoc-L-Ala-CHN₂ vs. Fmoc-L-Ala-OH

Key Insight: Fmoc-L-Ala-CHN₂’s diazo group enables β-amino acid synthesis, whereas Fmoc-L-Ala-OH is a standard α-amino acid derivative. The former’s instability necessitates careful handling, unlike the latter’s robustness .

Fmoc-L-Ala-CHN₂ vs. Fmoc-β-Ala-OH

Key Insight: Fmoc-β-Ala-OH is a direct β-amino acid building block, while Fmoc-L-Ala-CHN₂ is its synthetic precursor. Contamination of Fmoc-Ala-OH with β-Ala derivatives highlights quality control challenges in peptide synthesis .

Fmoc-L-Ala-CHN₂ vs. Fmoc-L-Asp-NH₂

Key Insight : Fmoc-L-Asp-NH₂’s stability contrasts with Fmoc-L-Ala-CHN₂’s reactivity, reflecting their distinct roles in peptide design .

Arndt-Eistert Reaction Efficiency

- Fmoc-L-Ala-CHN₂: High-yield β-amino acid synthesis (reported up to 85% yield in optimized conditions) .

- Fmoc-L-α-Glutamine Diazomethyl Ketone : Lower yield (65–70%) due to side reactions during Wolff rearrangement .

- Fmoc-β-Cyclopropyl-L-Alanine : Requires additional steps for cyclopropane ring formation, reducing overall efficiency .

Table: Reaction Yields in β-Amino Acid Synthesis

| Compound | Yield (%) | Key Challenge |

|---|---|---|

| Fmoc-L-Ala-CHN₂ | 85 | Thermal decomposition |

| Fmoc-L-α-Asparagine-CHN₂ | 75 | Competing hydrolysis |

| Fmoc-L-α-Glutamine-CHN₂ | 65 | Byproduct formation |

Purity and Contaminant Profiles

- Fmoc-L-Ala-CHN₂ : Prone to decomposition into Fmoc-β-Ala-OH under acidic or humid conditions .

- Fmoc-Ala-OH : Often contaminated with Fmoc-β-Ala-OH (up to 2% in commercial batches), necessitating stringent QC .

- Fmoc-L-Phe-OH : Minimal impurities due to stable aromatic side chain .

Key Note: β-Ala contamination in Fmoc-amino acids is a systemic issue, requiring supplier collaboration for impurity control .

Biologische Aktivität

Fmoc-L-Ala-CHN2 is a compound of significant interest in biochemical research, particularly for its role as an irreversible inhibitor of cysteine proteases, specifically cathepsins B and L. This compound has been studied extensively for its biological activity, especially in the context of cancer therapeutics, notably in neuroblastoma.

This compound operates primarily by binding covalently to the active sites of cathepsins B and L. This inhibition leads to the induction of apoptosis in specific cancer cell lines while sparing normal cells. The mechanism involves:

- Covalent Binding : The compound forms a stable bond with the catalytic site of active cathepsins, effectively inhibiting their proteolytic activity .

- Induction of Apoptosis : In neuroblastoma cells, this compound triggers apoptotic pathways characterized by the accumulation of electron-dense vesicles and multivesicular bodies, disrupting normal cellular functions .

Biological Activity in Cancer Cells

Research indicates that this compound exhibits selective cytotoxicity towards neuroblastoma cells. Key findings include:

- Cell Line Sensitivity : In colony-forming assays, neuroblastoma cell lines such as IMR-32 showed significant growth inhibition with an IC50 around 100 nM. In contrast, other tumor cell lines did not exhibit similar sensitivity .

- Apoptosis Mechanism : The compound caused characteristic apoptotic changes such as chromatin condensation and mitochondrial alterations without inducing cell death in non-tumor cells .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors:

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Cathepsins B/L | 100 | High (neuroblastoma) |

| Ca074Me | Cathepsin B | 5000 | Moderate |

| Z-FY-D | Cathepsins B/L | N/A | Low |

Neuroblastoma Treatment

A study demonstrated that treatment with this compound resulted in significant apoptosis in neuroblastoma cell lines (SK-N-SH and IMR-32). The treatment led to:

- Cell Viability Reduction : Viability assays indicated that concentrations below 0.2 μM did not impair cell growth despite a 90% inhibition of enzyme activity .

- Ultrastructural Changes : Electron microscopy revealed increased vesicular structures within treated cells, indicating lysosomal dysfunction due to cathepsin inhibition .

Broader Implications

The specificity of this compound for neuroblastoma cells suggests potential therapeutic applications in targeted cancer therapies. Its ability to induce apoptosis selectively could be leveraged to minimize side effects typically associated with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the purity and structural identity of Fmoc-L-Ala-CHN2?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular packing . Mass spectrometry (MS) further validates molecular weight. Ensure solvents are thoroughly removed via lyophilization or vacuum drying to avoid contamination in spectroscopic analyses.

Q. How does pH influence the gelation properties of this compound?

- Methodology : Prepare solutions of this compound in a buffered system (e.g., phosphate or citrate buffer) and titrate pH using HCl/NaOH. Monitor gelation via rheology (storage modulus, G’) and compare with microscopy (TEM or SEM) to correlate pH-dependent fibril morphology. For example, Fmoc-phenylalanine (FmocF) forms metastable gels at pH < 7.0 due to altered hydrogen-bonding networks, while higher pH may stabilize β-sheet structures .

Q. What spectroscopic techniques are critical for characterizing this compound’s self-assembly dynamics?

- Methodology : Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., β-sheets, helices) during gelation. Fourier-transform infrared (FTIR) spectroscopy resolves hydrogen-bonding patterns (e.g., amide I band at ~1650 cm⁻¹). Fluorescence spectroscopy (e.g., thioflavin T binding) can track fibril formation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystal-phase and gel-phase structural data for Fmoc-modified amino acids?

- Methodology : Combine SC-XRD (for crystal packing) with fiber X-ray diffraction (XRD) and cryo-TEM (for gel-phase fibrils). For instance, Fmoc-tyrosine (FmocY) exhibits planar Fmoc interactions in crystals but relies on hydrogen bonding in gels, necessitating multi-technique validation. Avoid assuming gel-phase packing mirrors crystalline states, as demonstrated in studies of FmocY .

Q. What statistical approaches ensure reproducibility in this compound’s self-assembly experiments?

- Methodology : Use triplicate trials for rheological and spectroscopic measurements. Report means ± standard deviation (SD) with precision aligned to instrument resolution (e.g., ±0.1 pH unit). Apply ANOVA to assess variability across batches. For gelation thresholds, define critical concentration (C*) via frequency sweeps (e.g., G’ > G’’ crossover) .

Q. How should researchers design experiments to probe the role of solvent polarity in this compound’s supramolecular behavior?

- Methodology : Test solvents with varying dielectric constants (e.g., DMSO, water, ethanol). Characterize solvation effects via Hansen solubility parameters and correlate with dynamic light scattering (DLS) to monitor aggregation kinetics. For example, hydrophobic Fmoc groups drive self-assembly in polar solvents, while non-polar solvents may inhibit gelation .

Q. What strategies validate the biological relevance of this compound’s hydrogel properties in drug delivery applications?

- Methodology : Conduct cytotoxicity assays (e.g., MTT) on cell lines using hydrogel extracts. Load model drugs (e.g., fluorescein) and track release kinetics via UV-Vis spectroscopy. Compare with control hydrogels (e.g., Fmoc-dipeptides) to isolate structural contributions. Ensure compliance with metrics for mechanical stability (e.g., strain-to-failure testing) .

Q. Key Notes for Experimental Design

- Structural Validation : Always cross-reference XRD data with spectroscopic and microscopic results to avoid misinterpretation of packing motifs .

- Data Reporting : Adhere to journal guidelines (e.g., Journal of Materials Chemistry A) for statistical rigor, avoiding unsupported claims of "significance" without p-values .

- Reproducibility : Document solvent purity, temperature, and agitation methods in detail, as minor variations can drastically alter self-assembly outcomes .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOXETIYWQKLEA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.